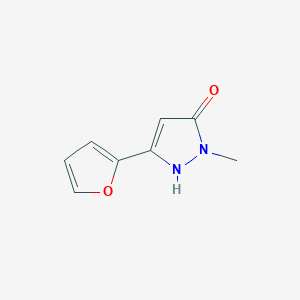

3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-ol

Description

Contextualization within Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to biological processes and drug design. A significant percentage of pharmaceuticals contain heterocyclic rings. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The fusion of a pyrazole nucleus with other heterocyclic systems, such as furan (B31954), is a common strategy to develop novel compounds with unique therapeutic potential.

Overview of Pyrazolone (B3327878) Scaffolds in Chemical Synthesis and Transformation Studies

Pyrazolones, which are derivatives of pyrazole containing a ketone group, were first synthesized in the 1880s. orientjchem.org They are a critical structural motif in medicinal chemistry. researchgate.net The pyrazolone ring can exist in several tautomeric forms, which influences its chemical reactivity and biological interactions. This versatility makes the pyrazolone scaffold a valuable building block in organic synthesis.

Chemists utilize pyrazolones as precursors for creating more complex fused heterocyclic systems. For instance, they can be used in multicomponent reactions to generate diverse molecular libraries for high-throughput screening. The reactivity of the pyrazolone ring allows for substitutions at various positions, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. Acylation at the C-4 position, for example, is a common transformation that yields compounds with strong metal-chelating properties. scispace.com

Rationale for Investigating Furan-Substituted N-Methyl Pyrazolones

The rationale for designing and studying a molecule like 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-ol stems from the principles of medicinal chemistry, where structural modifications are made to optimize a compound's properties.

The Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It is present in many natural products and synthetic drugs and is known to participate in various biological interactions. Incorporating a furan ring into a pyrazolone scaffold can influence the compound's electronic properties, conformation, and ability to bind to biological targets. Furan derivatives themselves possess a broad spectrum of activities, including antimicrobial and anti-inflammatory effects. researchgate.net

The N-Methyl Group: The substitution of a methyl group on one of the nitrogen atoms of the pyrazole ring has significant implications. It eliminates the possibility of hydrogen bond donation from that nitrogen, which can alter the molecule's solubility, membrane permeability, and metabolic stability. It also locks the molecule in a specific tautomeric form, which can lead to more selective interactions with biological targets. The synthesis of N-methyl pyrazoles is a well-established area of research. orientjchem.org

By combining these three components—the pyrazole core, the furan substituent, and the N-methyl group—chemists aim to create novel molecular entities with potentially enhanced or unique pharmacological profiles. The investigation of such compounds contributes to a deeper understanding of structure-activity relationships and the development of new therapeutic agents.

Research Findings and Data

While direct experimental data for this compound is not extensively available in published literature, the properties of closely related compounds provide valuable insights.

Table 1: Physicochemical Properties of Related Pyrazolone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| 3-(Furan-2-yl)-1H-pyrazol-5-ol uni.lu | C₇H₆N₂O₂ | 150.14 | |

| 3-(Furan-2-yl)-1H-pyrazol-5-amine | C₇H₇N₃O | 149.15 | |

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol researchgate.net | C₁₀H₁₀N₂O | 174.20 | |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol chemicalbook.commatrix-fine-chemicals.com | C₅H₅F₃N₂O | 166.10 |

Data sourced from publicly available chemical databases. The structures are visualized for clarity.

The synthesis of furan-substituted pyrazoles often involves the condensation of a furan-containing β-ketoester with a hydrazine (B178648) derivative. For the target compound, a plausible synthetic route would involve the reaction of ethyl 3-(furan-2-yl)-3-oxopropanoate with methylhydrazine.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

5-(furan-2-yl)-2-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C8H8N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h2-5,9H,1H3 |

InChI Key |

YIILEFNJCMRHNR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N1)C2=CC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 5 Ol

Tautomerism and Isomerism of the Pyrazol-5-ol Core and their Chemical Implications

The pyrazol-5-ol ring system is characterized by its ability to exist in multiple tautomeric forms, a phenomenon that significantly influences its chemical and physical properties, as well as its reactivity. For 1-substituted pyrazol-5-ones, three principal tautomers are generally considered: the OH-form (1H-pyrazol-5-ol), the CH-form (2,4-dihydro-3H-pyrazol-3-one), and the NH-form (1,2-dihydro-3H-pyrazol-3-one). The equilibrium between these tautomers is delicately balanced and can be influenced by factors such as the nature of the substituents, the solvent, and the temperature. researchgate.netnih.gov

In the case of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-ol, the tautomeric equilibrium is primarily between the OH-form, the CH-form, and the NH-form. The relative stability of these tautomers is dictated by a combination of aromaticity, conjugation, and intramolecular interactions. Theoretical studies on similar 1,3-disubstituted pyrazol-5-ones have often shown the CH tautomer to possess the lowest ground state energy. researchgate.net However, the presence of the furan (B31954) ring at the C3 position and the methyl group at the N1 position will specifically modulate this equilibrium. In nonpolar solvents, the CH-form is often favored, while in polar, protic solvents, the equilibrium can shift towards the more polar OH and NH forms, which can engage in hydrogen bonding with the solvent. rsc.org

The existence of these tautomers has profound chemical implications. The OH-form behaves as a phenol-like aromatic alcohol, the CH-form contains a reactive methylene (B1212753) group at the C4 position, and the NH-form possesses a lactam-like structure. This tautomeric versatility allows the molecule to react as a nucleophile or an electrophile at different positions, depending on the reaction conditions and the specific tautomer involved. For instance, acylation can occur at the oxygen of the OH-form or at the C4-carbon of the CH-form. rsc.org

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| OH-Form (1H-Pyrazol-5-ol) |  | Aromatic, phenol-like reactivity. |

| CH-Form (2,4-dihydro-3H-pyrazol-3-one) |  | Contains a nucleophilic C4-methylene group. |

| NH-Form (1,2-dihydro-3H-pyrazol-3-one) |  | Lactam-like character. |

Reactivity of the Pyrazolone (B3327878) Ring System

The pyrazolone ring is a versatile platform for a variety of chemical transformations, owing to its multiple reactive sites. The reactivity is a composite of the individual characteristics of its tautomeric forms.

The pyrazolone ring is generally electron-rich and thus highly susceptible to electrophilic attack. The C4 position, in its CH-tautomeric form, is particularly nucleophilic and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and acylation. rsc.org The furan ring is also a highly activated aromatic system, even more so than benzene, and readily undergoes electrophilic substitution, predominantly at the C5 position (alpha to the oxygen and remote from the pyrazole (B372694) substituent).

In this compound, there is a competition between electrophilic attack at the C4 position of the pyrazole ring and the C5 position of the furan ring. The outcome of such a reaction would likely depend on the nature of the electrophile and the reaction conditions. Steric hindrance around the C4 position of the pyrazole due to the adjacent bulky furan group might also influence the regioselectivity.

Nucleophilic substitution on the pyrazolone ring is generally challenging due to its electron-rich nature. However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic aromatic substitution can occur. For the title compound, direct nucleophilic attack on the pyrazole or furan ring is unlikely under standard conditions.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Bromination | Br₂ in Acetic Acid | 4-Bromo-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-ol |

| Nitration | HNO₃/H₂SO₄ | 3-(5-Nitro-furan-2-yl)-1-methyl-1H-pyrazol-5-ol or 4-Nitro-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-ol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-ol |

The pyrazolone ring system can participate in various cycloaddition and annulation reactions to construct more complex fused heterocyclic systems. Pyrazolone derivatives have been shown to undergo [3+2], [4+2], and [5+2] cycloaddition reactions. acs.orgrsc.org For instance, pyrazolone 4,5-diones can act as dienophiles in palladium-catalyzed asymmetric [4+2] annulation reactions. researchgate.net

Furthermore, modern synthetic strategies involving transition-metal-catalyzed C-H activation and annulation provide powerful tools for the elaboration of the pyrazolone core. osi.lv For example, rhodium-catalyzed [4+2] annulation of pyrazolidinones with various coupling partners has been developed. osi.lv The double bond at the C3-C4 position in the OH-tautomer of this compound could potentially act as a dienophile in Diels-Alder reactions, or the entire ring system could participate in other modes of cycloaddition, leading to novel polycyclic architectures.

Chemical Transformations of the Furan-2-yl Substituent

The furan-2-yl substituent at the C3 position of the pyrazole ring provides another handle for chemical modification, allowing for the synthesis of a diverse library of derivatives.

The furan ring is highly amenable to functional group interconversions, primarily through electrophilic substitution reactions. As mentioned, nitration, halogenation, sulfonation, and Friedel-Crafts acylation readily occur on the furan ring, typically at the C5 position. These newly introduced functional groups can then be further manipulated. For example, a nitro group can be reduced to an amino group, which can then participate in a wide range of reactions.

An interesting transformation is the oxidative degradation of the furan ring to a carboxylic acid. youtube.com This can be achieved using oxidizing agents like ruthenium trichloride/sodium periodate (B1199274) or ozone. osi.lv This reaction effectively allows the furan ring to serve as a masked carboxylic acid functionality, which can be unveiled at a later stage of a synthetic sequence.

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Nitration | Acetyl nitrate | -NO₂ |

| Bromination | NBS | -Br |

| Acylation | (RCO)₂O, BF₃·OEt₂ | -COR |

| Oxidative Cleavage | RuCl₃/NaIO₄ or O₃ | -COOH (at the pyrazole C3 position) |

The furan ring is susceptible to ring-opening under certain conditions. Protolytic opening of the furan ring can occur in the presence of strong acids, leading to the formation of 1,4-dicarbonyl compounds. iust.ac.irpolishtechnicalreview.com This reactivity can be harnessed in synthetic chemistry to generate linear precursors for the synthesis of other cyclic systems.

Rearrangement reactions involving the furan moiety are also known. The Achmatowicz rearrangement is a well-established reaction where a furfuryl alcohol is converted into a dihydropyran derivative upon oxidation. wikipedia.orgacs.org While the title compound does not possess the required furfuryl alcohol moiety, this pathway could be accessed through functionalization of the furan ring. Additionally, rearrangements involving both the pyrazole and furan rings have been reported, such as the thermolysis of 5-azido-4-formylpyrazoles which can lead to a pyrazole-to-furan rearrangement. This highlights the potential for skeletal reorganization of the this compound framework under specific energetic conditions.

Reactivity at the N-1 Methyl Group

The N-1 methyl group of the pyrazole ring is generally considered to be relatively stable. However, under specific conditions, it can be a site for chemical transformation. While direct experimental studies on the reactivity of the N-1 methyl group in this compound are not extensively documented, analogous reactions in other pyrazole systems suggest potential pathways.

One area of interest in pyrazole chemistry is the selective N-methylation and demethylation. For instance, the demethylated form of the drug antipyrine, which is 3-methyl-1-phenyl-1H-pyrazol-5-ol, is a known metabolite. nih.gov This indicates that biological or chemical demethylation of N-methyl pyrazolones can occur.

In synthetic chemistry, selective N1-methylation of pyrazoles can be achieved using various reagents. nih.govresearcher.life While the user's focus is on the reactivity of the existing N-1 methyl group, the principles of N-alkylation are relevant for understanding the stability and potential for exchange or modification of this group. For example, the use of sterically bulky α-halomethylsilanes has been shown to significantly improve the selectivity of N-alkylation in pyrazoles. nih.govresearcher.life

Oxidation of the N-1 methyl group to a hydroxymethyl or formyl group, and subsequently to a carboxylic acid, is a plausible transformation, although it often requires strong oxidizing agents. The oxidation of side-chain alkyl groups on pyrazole rings has been demonstrated, for instance, the oxidation of a methyl group to a carboxylic acid using potassium permanganate. youtube.com

Derivatization and Functionalization Strategies for Complex Molecular Architectures

The presence of a hydroxyl group and a reactive C-4 position on the pyrazolone ring of this compound offers multiple avenues for derivatization, allowing for the construction of more complex molecular architectures.

The hydroxyl group at the C-5 position of the pyrazolone ring exhibits reactivity typical of an enolic hydroxyl group. It can be readily acylated or alkylated.

O-Acylation: The reaction of 1-phenyl-3-methyl-pyrazolone-5 with acid chlorides or anhydrides can lead to the formation of O-acylated products. researchgate.netscispace.com For example, treatment with 2-bromo-3-furoyl chloride in the presence of a base like triethylamine (B128534) or calcium hydroxide (B78521) has been shown to yield the corresponding ester. researchgate.netmdpi.com This reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Table 1: Examples of O-Acylation of Pyrazol-5-ols

| Pyrazol-5-ol Derivative | Acylating Agent | Base | Product | Reference |

|---|---|---|---|---|

| 3-methyl-1-phenyl-2-pyrazolin-5-one | 2-bromo-3-furoyl chloride | Ca(OH)₂ / 1,4-dioxane | 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate | researchgate.netmdpi.com |

| 3-methyl-1-phenyl-2-pyrazolin-5-one | 2-bromo-3-furoyl chloride | Triethylamine / Dichloromethane | 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate | researchgate.netmdpi.com |

The C-4 position of the pyrazolone ring is nucleophilic and susceptible to electrophilic substitution. This reactivity is a cornerstone for the functionalization of this class of compounds. The electron density at the C-4 position is relatively high, making it the preferred site for electrophilic attack. quora.com

C-Acylation: A significant reaction at the C-4 position is C-acylation. The selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one with various aroyl chlorides in the presence of calcium hydroxide in dioxane has been reported to produce 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones in good yields. rsc.orgresearchgate.net This reaction is a powerful tool for introducing keto functionalities at the C-4 position.

Condensation with Aldehydes: The active methylene group at C-4 can participate in condensation reactions with aldehydes. For instance, the reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1H-pyrazol-5-ol with aromatic aldehydes can yield 4-arylmethylidene derivatives. researchgate.net

Nitration: The C-4 position can also be nitrated. Pyrazoles react well with electrophiles at the 4-position when it is sterically accessible. researchgate.net Nitration is typically carried out using a mixture of nitric and sulfuric acid. researchgate.net

Table 2: Examples of Reactions at the C-4 Position of Pyrazol-5-ols

| Pyrazol-5-ol Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-methyl-1-phenyl-pyrazol-5-one | 4-substituted aroyl chlorides | C-acylated pyrazolone | rsc.org |

| 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-ol | Aromatic aldehydes | 4-arylmethylidene pyrazolone | researchgate.net |

Theoretical and Computational Investigations of 3 Furan 2 Yl 1 Methyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide deep insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing new molecules with desired properties. eurasianjournals.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. eurasianjournals.com For a molecule like 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-ol, DFT studies would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov

A DFT study, for instance using the B3LYP functional with a 6-31G(d) basis set, would first find the most stable three-dimensional arrangement of the atoms (optimized geometry). nih.gov From this, key electronic parameters can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

Such calculations would also yield a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is invaluable for predicting intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual published data for this specific compound.

| Property | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | -6.2 | eV |

| Energy of LUMO | -1.5 | eV |

| HOMO-LUMO Energy Gap | 4.7 | eV |

| Dipole Moment | 3.5 | Debye |

Ab Initio Methods for Electronic Property Elucidation

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic properties.

These methods would be used to refine the understanding of the molecule's electronic structure, electron correlation effects, and thermochemical properties like enthalpy of formation. researchgate.net For a molecule with interacting heterocyclic rings like this compound, ab initio calculations could precisely model the subtle electronic interactions and delocalization between the furan (B31954) and pyrazole (B372694) moieties. researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum calculations focus on a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.comnih.gov An MD simulation for this compound would model the movement of its atoms and bonds at a given temperature, providing insights into its flexibility and conformational preferences. nih.gov

The simulation would reveal the most stable conformations (rotational isomers or rotamers) that arise from rotation around the single bond connecting the furan and pyrazole rings. Understanding these conformations is crucial as the molecule's shape influences its interactions with other molecules, such as biological targets. tandfonline.com The results are often presented as a Ramachandran-like plot showing the distribution of dihedral angles and their corresponding energies, identifying the lowest-energy (most probable) conformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the pathways of chemical reactions. researchgate.net For this compound, this could involve modeling its synthesis or its potential decomposition pathways. researchgate.net By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed.

For example, modeling the thermal decomposition of the furan ring, a known process in related compounds, would involve identifying transition state structures and calculating the activation energies for different potential pathways, such as ring-opening or elimination reactions. researchgate.net This allows researchers to predict the most likely reaction mechanisms and the conditions under which they would occur.

Spectroscopic Property Predictions and Validation

A significant application of computational chemistry is the prediction of spectroscopic data. nih.gov These predictions are vital for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predicted values can be compared with experimental data to confirm the molecular structure. For this compound, this would help assign specific peaks to the protons and carbons in the furan, pyrazole, and methyl groups.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. nih.gov This allows for the identification of characteristic vibrational modes, such as C=O stretching, O-H bending, and the vibrations of the aromatic rings, providing a theoretical IR spectrum that can be matched with experimental results. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies This table illustrates the type of data that would be generated from spectroscopic predictions. The values are not based on actual published data for this specific compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Pyrazolol) | Stretching | 3450 |

| C-H (Aromatic) | Stretching | 3100 |

| C=O (Pyrazolol) | Stretching | 1680 |

| C=N (Pyrazole) | Stretching | 1590 |

| C-O-C (Furan) | Asymmetric Stretching | 1150 |

Applications in Advanced Chemical Research and Development

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The structure of 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-ol, featuring reactive sites on both the pyrazole (B372694) and furan (B31954) rings, makes it a valuable intermediate in organic synthesis. The pyrazolone (B3327878) core is a well-established precursor for a variety of more complex heterocyclic systems. For instance, the active methylene (B1212753) group at the C4 position of the pyrazole ring can readily participate in condensation reactions with aldehydes and ketones to yield a range of derivatives.

Furthermore, the hydroxyl group at the C5 position can be functionalized to introduce different moieties, thereby modifying the compound's properties and reactivity. This versatility allows for its use in the construction of larger, more complex molecular architectures. The furan moiety also offers reaction sites for electrophilic substitution, further expanding the synthetic possibilities. Research on related furan-pyrazole systems has demonstrated their utility in synthesizing bicyclic and polycyclic heterocyclic compounds through intramolecular cyclization reactions. tandfonline.com

The general reactivity of the pyrazolone ring system allows for a variety of transformations, making it a key building block.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Knoevenagel Condensation | Aldehydes/Ketones, basic catalyst | 4-Substituted pyrazolone derivatives |

| Acylation | Acyl chlorides, base | O-acylated or C-acylated products |

| Diazonium Coupling | Aryl diazonium salts | Azo dyes |

| Halogenation | N-Halosuccinimide | Halogenated pyrazolone derivatives |

| Cyclocondensation | Bifunctional reagents | Fused heterocyclic systems |

Chelation and Coordination Chemistry with Metal Ions

The pyrazolone scaffold is known for its excellent chelating properties with a wide range of metal ions. pen2print.orgresearchgate.netresearchgate.net The keto-enol tautomerism of the pyrazol-5-ol ring system provides a bidentate coordination site through the carbonyl oxygen and the nitrogen atom of the pyrazole ring. The presence of the furan ring with its oxygen atom can also influence the coordination behavior of the molecule, potentially allowing for tridentate chelation.

The ability of this compound to form stable complexes with metal ions is of significant interest in various fields, including catalysis, analytical chemistry, and materials science. The specific coordination properties, such as the stability of the resulting complexes and their geometry, are dependent on the nature of the metal ion.

Table 2: Potential Metal Ion Chelation with this compound

| Metal Ion | Potential Coordination Mode | Potential Applications of the Complex |

| Copper (II) | Bidentate (N, O) | Catalysis, Antifungal agents |

| Nickel (II) | Bidentate (N, O) | Catalysis, Pigments |

| Zinc (II) | Bidentate (N, O) | Luminescent materials |

| Lanthanide (III) ions | Bidentate or Tridentate | Probes in bio-imaging |

| Iron (III) | Bidentate (N, O) | Magnetic materials |

Development of Novel Dyes and Pigments

Pyrazolone derivatives have historically been, and continue to be, crucial components in the synthesis of azo dyes. researchgate.netmdpi.com The reactive methylene group at the C4 position of this compound is susceptible to electrophilic attack by diazonium salts, leading to the formation of intensely colored azo compounds. The color of the resulting dye can be tuned by varying the substituents on the diazonium salt.

The furan moiety in the structure of this compound can also influence the tinctorial properties of the resulting dyes, potentially leading to novel shades and improved fastness properties. The development of new dyes based on this scaffold is an active area of research, with potential applications in textiles, printing, and high-technology fields such as optical data storage.

Precursors in Agrochemical Research and Development

The pyrazole ring is a prominent scaffold in a multitude of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. orientjchem.orgresearchgate.net The incorporation of a furan ring can further enhance the biological activity of these compounds. bohrium.comnih.govresearchgate.net Consequently, this compound serves as a valuable precursor for the development of new agrochemical candidates.

By modifying the structure of this compound, researchers can synthesize libraries of derivatives to be screened for their biological activity. For example, the synthesis of pyrazole carboxamides from pyrazol-5-ol precursors has been a successful strategy in the development of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. acs.org Similarly, derivatization of the pyrazole core has led to the discovery of potent herbicides and insecticides. rsc.orgnih.gov

Table 3: Potential Agrochemical Activities of Derivatives of this compound

| Agrochemical Class | Target Site/Mode of Action | Example of Structural Modification |

| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Formation of carboxamide derivatives |

| Herbicides | Inhibition of Photosystem II, HPPD inhibition | Introduction of specific aryl ether side chains |

| Insecticides | GABA-gated chloride channel antagonism | Synthesis of N-phenylpyrazole derivatives |

Exploration in Material Science for Functional Properties

The unique combination of the electron-rich furan and pyrazole rings in this compound suggests its potential for applications in material science. Pyrazole derivatives are being investigated for their use in the development of functional materials such as organic light-emitting diodes (OLEDs), conductive polymers, and nonlinear optical materials. researchgate.net

The ability of this compound to form metal complexes, as discussed earlier, can be exploited to create materials with interesting magnetic or optical properties. Furthermore, the presence of reactive functional groups allows for the incorporation of this molecule into polymer backbones, leading to the development of novel polymers with tailored properties. For example, the furan moiety can participate in Diels-Alder reactions, which is a powerful tool for creating reversible polymer networks and self-healing materials. rsc.org The exploration of this compound in this field is still in its early stages, but the inherent properties of its structural components suggest a promising future.

Future Research Directions and Emerging Avenues for 3 Furan 2 Yl 1 Methyl 1h Pyrazol 5 Ol

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

Future research will likely focus on moving beyond traditional synthetic routes to develop more efficient, selective, and scalable methods for producing 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-ol. Current pyrazole (B372694) synthesis often involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. Innovations in this area could involve the adoption of advanced, one-pot regioselective protocols that have shown success for other pyrazole derivatives. For instance, a Cu-free protocol utilizing in situ generated Pd-nanoparticles in an environmentally friendly PEG-400/H₂O medium has been developed for 3,5-disubstituted pyrazoles and could be adapted for this target molecule.

Furthermore, metal-free approaches and the use of novel catalysts, such as nano-ZnO, could offer excellent yields and shorter reaction times. nih.gov The development of in situ synthesis methods, where a 1,3-diketone precursor is generated directly from a ketone and an acid chloride before the addition of a hydrazine, presents a rapid and chemoselective route to pyrazoles that were previously difficult to access. Exploring these modern synthetic strategies could significantly improve the accessibility of this compound for further research and application.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesis | Key Research Focus |

|---|---|---|

| One-Pot Regioselective Synthesis | Increased efficiency, reduced waste, high regioselectivity. | Adapting Cu-free or other catalytic systems to furan-containing precursors. |

| Metal-Free Catalysis | Lower toxicity, reduced cost, easier purification. | Screening alternative catalysts and reaction conditions for the cyclization step. |

| In Situ Precursor Formation | High speed and generality, access to novel derivatives. | Optimizing the one-pot sequence for the specific furan-based ketone precursor. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. | Investigating solvent and catalyst compatibility under microwave irradiation. |

Discovery of Novel Chemical Reactivity and Transformation Pathways

The unique structure of this compound, featuring multiple reactive sites, offers fertile ground for discovering novel chemical transformations. The pyrazol-5-ol core exists in tautomeric forms (OH, NH, and CH), and the selective C-acylation at the 4-position is a known reaction for related pyrazolones, which could be explored further. rsc.org The furan (B31954) ring is susceptible to electrophilic substitution and can participate in cycloaddition reactions.

Future investigations could focus on:

Fused Heterocyclic Systems: The reaction of the pyrazolone (B3327878) moiety with various reagents could lead to the synthesis of novel fused ring systems, such as pyrano[2,3-c]pyrazoles. mdpi.comresearchgate.net The reactivity of related furan-pyrazolyl derivatives with hydrazonoyl halides to form bipyrazolyl methanones suggests pathways to more complex molecular architectures.

Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira) could be applied to functionalize both the pyrazole and furan rings, assuming appropriate halogenated precursors are synthesized. This would enable the creation of a library of derivatives with tailored electronic and steric properties.

Ring-Opening Reactions: Under certain conditions, the furan ring of related benzofuro[3,2-c]pyrazole derivatives has been observed to undergo cleavage, leading to highly functionalized pyrazoles. mdpi.com Investigating the stability and potential controlled ring-opening of the furan moiety in this compound could yield novel molecular scaffolds.

Integration into Advanced Supramolecular Assemblies

The field of crystal engineering and supramolecular chemistry presents a significant emerging avenue for this compound. The pyrazole ring is a versatile supramolecular synthon due to the presence of both a hydrogen bond donor (the N-H in its tautomeric form) and acceptor (the pyridine-type nitrogen). nih.govsemanticscholar.org The pyrazol-5-ol moiety, with its hydrogen-bonding capabilities, combined with the aromatic furan and pyrazole rings capable of π–π stacking, makes this compound an excellent candidate for building well-defined supramolecular structures. nih.gov

Future research directions include:

Hydrogen-Bonded Networks: Investigating the self-assembly of the molecule to form predictable hydrogen-bonded patterns like dimers, trimers, tetramers, or polymeric chains (catemers). nih.govresearchgate.net The interplay between the pyrazole N-H···N interaction and the pyrazolone C=O···H-O/N hydrogen bonds could lead to complex and robust 2D or 3D networks.

Metal-Organic Frameworks (MOFs): Pyrazolate-based MOFs are known for their high stability. acs.org While the N-methyl group prevents direct coordination at that site, the pyrazol-5-ol oxygen atom and the furan's oxygen could act as coordination sites. A more promising approach would be to first synthesize a carboxylated derivative of the parent compound to act as a linker for constructing robust, porous MOFs with potentially accessible pyrazole and furan groups lining the pores. dtu.dk Such materials could have applications in gas storage or selective capture of volatile organic compounds like formaldehyde. dtu.dknih.gov

Functional Soft Materials: The structural anisotropy and hydrogen-bonding potential of pyrazole derivatives have been exploited to create functional soft materials such as liquid crystals and responsive supergels. nih.gov Exploring the potential of this compound and its derivatives to form such materials is a promising area of investigation.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of computational tools, specifically machine learning (ML) and artificial intelligence (AI), is set to revolutionize the discovery and development of new molecules. For pyrazole derivatives, these approaches are already being used to design novel compounds with specific biological activities and to accelerate their synthesis.

Emerging avenues for this compound include:

De Novo Design: AI algorithms can be trained on existing libraries of pyrazole and furan-containing compounds to generate novel derivatives of the target molecule with optimized properties. For example, deep learning models could be used to design analogs with high predicted binding affinity for a specific protein target.

Synthesis Prediction: Retrosynthesis AI tools can predict viable and efficient synthetic pathways. This could help overcome challenges in functionalizing the molecule or in scaling up its production by suggesting optimal reagents, catalysts, and reaction conditions.

Property Prediction: ML models can predict a wide range of physicochemical and biological properties, such as solubility, toxicity, and bioactivity. This allows for the rapid virtual screening of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

Table 2: Potential AI/ML Applications

| Application Area | Specific Goal | Potential Impact |

|---|---|---|

| Drug Discovery | Design derivatives with high inhibitory activity against specific enzymes (e.g., kinases). | Acceleration of the hit-to-lead optimization process. |

| Materials Science | Predict self-assembly behavior and potential for forming ordered supramolecular structures. | Rational design of novel functional materials like MOFs or liquid crystals. |

| Process Chemistry | Optimize reaction conditions (yield, selectivity) for novel synthetic methodologies. | Faster development of efficient and scalable production routes. |

Development of Environmentally Sustainable Production Methods and Circular Chemistry Approaches

In line with the growing emphasis on green chemistry, a key future direction is the development of sustainable and environmentally benign methods for producing this compound. This involves minimizing waste, avoiding hazardous solvents and reagents, and utilizing renewable resources.

Key research areas include:

Bio-based Feedstocks: The furan moiety of the molecule can be sourced from renewable biomass. Furfural (B47365), a key platform chemical, is produced by the acid-catalyzed dehydration of C5 sugars from lignocellulosic waste. Developing an integrated process that starts from biomass-derived furfural to synthesize the furan-containing precursors for the pyrazole synthesis would be a major step towards a circular economy model.

Green Solvents and Catalysts: Research should focus on replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. researchgate.net The development of catalyst-free reaction protocols or the use of reusable heterogeneous catalysts can significantly reduce the environmental impact of the synthesis. researchgate.net

Atom Economy and Process Intensification: Designing synthetic routes that maximize atom economy, such as one-pot or domino reactions, is crucial. researchgate.net These approaches reduce the number of intermediate purification steps, saving energy and minimizing solvent waste. Process intensification, through techniques like flow chemistry, could enable safer, more efficient, and scalable production.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications while adhering to the principles of modern, sustainable chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, describes a chalcone intermediate (1-(1-hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-ene-1-one) reacting with hydrazine derivatives in DMF to yield pyrazoline derivatives. Key parameters include solvent choice (e.g., ethanol vs. DMF), temperature control (reflux vs. ambient), and stoichiometric ratios. NMR and elemental analysis are critical for verifying regioselectivity and purity .

Q. How can spectroscopic techniques (NMR, IR) differentiate between tautomeric forms of this compound?

- Methodological Answer : The keto-enol tautomerism of the pyrazol-5-ol moiety can be resolved using -NMR in DMSO-d, where the enolic -OH proton appears as a singlet at δ 10–12 ppm. IR spectroscopy further confirms tautomerism via O-H stretching vibrations (3200–3500 cm) and carbonyl peaks (1650–1700 cm). provides analogous data for pyrazolone derivatives, showing distinct spectral signatures for tautomeric equilibria .

Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation of ethanol or acetonitrile solutions is effective. highlights the use of absolute ethanol for crystallizing hybrid pyrazole-triazole derivatives, achieving 96% yield. SHELXL ( ) is recommended for refining crystal structures, particularly for resolving hydrogen bonding and π-π stacking interactions critical for stability .

Advanced Research Questions

Q. How do electronic effects of the furan and methyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich furan ring enhances electrophilic substitution at the 5-position of the pyrazole, while the methyl group at N1 sterically hinders nucleophilic attack. notes that trifluoromethyl groups on pyrazole rings alter electronic density, which can be extrapolated to design Suzuki-Miyaura or Ullmann couplings. Computational studies (e.g., DFT) are advised to map charge distribution .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazol-5-ol derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). emphasizes structural modification of triazole matrices to optimize anti-inflammatory activity, suggesting SAR studies with systematic variation of substituents. Meta-analyses of IC values across studies, normalized to assay protocols, can clarify trends .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., COX-2 or TNF-α)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. ’s benzofuran-pyrazole hybrid structures provide a template for simulating hydrophobic interactions and hydrogen bonding with catalytic residues. Validate predictions via in vitro enzymatic assays using recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.